5-Azidonorvaline
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Description
5-Azidonorvaline, also known as this compound, is a useful research compound. Its molecular formula is C5H10N4O2*HCI and its molecular weight is 158,16*36,45 g/mole. The purity is usually 95%.
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Scientific Research Applications
Biochemical Research and Protein Engineering
5-Azidonorvaline is a versatile tool in biochemical research and protein engineering, primarily used for studying and modifying cell surface proteins. One study demonstrates its application in enhancing the detection and presentation of azide functionality in bacterial cell surface proteins. This method involves the copper-catalyzed azide-alkyne cycloaddition reaction, which facilitates the labeling and study of methionine analogs, including azidonorvaline, on the cell surface. The utilization of azidonorvaline enables precise modifications at the protein level, providing insights into protein function, structure, and interactions in a cellular context (Link, Vink, & Tirrell, 2004).
Cancer Research
In cancer research, azidonorvaline has contributed to the identification of new inhibitor motifs, particularly in the study of the natural product chlorofusin. Chlorofusin is known for its ability to inhibit the interaction between MDM2 and p53, a critical pathway in cancer development. By substituting azidonorvaline for the ornithine/azaphilone in chlorofusin and employing click chemistry, researchers have identified non-azaphilone containing chlorofusin analogs with MDM2/p53 inhibitory activity. This discovery opens up new avenues for developing small molecule inhibitors targeting protein-protein interactions in cancer therapy (Cominetti et al., 2015).
Therapeutic Applications Beyond Cancer
Beyond its direct applications in protein engineering and cancer research, the exploration of azidonorvaline and similar compounds extends to therapeutic potentials in various diseases. Studies on drugs like oridonin, which demonstrate significant anti-tumor and anti-inflammatory activities, suggest a broader scope for employing azidonorvaline derivatives in developing treatments for inflammation, microbial infections, and potentially neuroprotective agents. The structural and functional versatility of these compounds underlines their importance in designing novel therapeutics with specific mechanisms of action tailored to treat complex diseases (Xu et al., 2018).
Properties
IUPAC Name |
(2S)-2-amino-5-azidopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O2/c6-4(5(10)11)2-1-3-8-9-7/h4H,1-3,6H2,(H,10,11)/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUARUCAREKTRCL-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935463 |
Source
|
Record name | 5-Azidonorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156463-09-1 |
Source
|
Record name | 5-Azido-L-norvaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156463091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Azidonorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.